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Compound of Interest

Compound Name: Lentztrehalose C

Cat. No.: B10855774

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of Lentztrehalose C
and its parent compound, trehalose. The information presented is intended to assist
researchers and professionals in the fields of drug discovery and development in
understanding the key differences in the absorption, distribution, metabolism, and excretion of
these two molecules. This comparison is supported by experimental data from preclinical
studies.

Executive Summary

Lentztrehalose C, a derivative of trehalose, demonstrates significantly enhanced bioavailability
following oral administration compared to trehalose. This difference is primarily attributed to
Lentztrehalose C's resistance to hydrolysis by the enzyme trehalase, which rapidly degrades
trehalose in the gastrointestinal tract. The improved stability of Lentztrehalose C leads to
systemic absorption and sustained plasma concentrations, a stark contrast to the negligible
systemic exposure of orally ingested trehalose. Both compounds are known to induce
autophagy, a cellular recycling process, via an mTOR-independent signaling pathway involving
the transcription factor EB (TFEB). The superior pharmacokinetic profile of Lentztrehalose C
suggests it may offer a more potent and reliable induction of this therapeutic pathway when
administered orally.

Data Presentation: Pharmacokinetic Parameters
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The following table summarizes the key pharmacokinetic parameters of Lentztrehalose C and
trehalose following oral administration in a murine model. The data is extracted from a pivotal
comparative study.

Parameter Lentztrehalose C Trehalose Reference

Dose 0.5 g/kg (oral) 0.5 g/kg (oral) [Wada et al., 2016]
Bioavailability Significantly Higher Very Low [Wada et al., 2016]
Blood Concentration ;cl)u“rg/ml_ for several Not clearly detected [Wada et al., 2016]

) ) Slightly detected in
Excretion Feces and Urine ‘ [Wada et al., 2016]
eces

Minimally hydrolyzed Rapidly hydrolyzed b
Metabolism y yerol pIcly y Y Y [Wada et al., 2016]
by trehalase trehalase into glucose

Experimental Protocols

The pharmacokinetic data presented above is based on a key in vivo study. The detailed
methodologies employed in this type of research are outlined below.

Animal Model and Dosing

e Species: Male ICR mice.

e Housing: Mice are housed under standard laboratory conditions with controlled temperature,
humidity, and a 12-hour light/dark cycle. They have ad libitum access to standard chow and
water.

» Dosing: Prior to administration, mice are fasted overnight. Lentztrehalose C and trehalose
are dissolved in sterile water and administered orally via gavage at a dose of 0.5 g/kg body
weight.

Sample Collection
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Blood: Blood samples are collected from the tail vein at predetermined time points (e.g., O,
0.5, 1, 2, 4, 8, and 24 hours) post-administration into heparinized tubes. Plasma is separated
by centrifugation and stored at -80°C until analysis.

Urine and Feces: Animals are housed in metabolic cages to allow for the separate collection
of urine and feces over a 24 or 48-hour period. Samples are collected at specified intervals
and stored at -80°C.

Analytical Method: High-Performance Liquid
Chromatography with Evaporative Light Scattering
Detection (HPLC-ELSD)

Instrumentation: An HPLC system equipped with an autosampler, a pump, a column oven,
and an ELSD detector is used for the quantification of Lentztrehalose C and trehalose in
biological matrices.

Chromatographic Conditions:

o Column: A hydrophilic interaction liquid chromatography (HILIC) column is typically used
for the separation of these highly polar compounds.

o Mobile Phase: A gradient of acetonitrile and water is commonly employed to achieve
optimal separation.

o Flow Rate: A constant flow rate, for example, 1.0 mL/min, is maintained.

o Column Temperature: The column is maintained at a constant temperature, such as 40°C,
to ensure reproducibility.

ELSD Detector Settings:

o Nebulizer Temperature: Set to a temperature that allows for efficient evaporation of the
mobile phase, for instance, 40°C.

o Evaporator Temperature: Set higher than the nebulizer temperature, for example, 80°C, to
ensure complete solvent evaporation.
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o Gas Flow Rate: Nitrogen gas is used as the nebulizing gas at a specific flow rate.

e Sample Preparation:

o Plasma: Proteins are precipitated from plasma samples by adding a solvent like
acetonitrile. After centrifugation, the supernatant is collected, evaporated to dryness, and
reconstituted in the mobile phase for injection into the HPLC system.

o Urine: Urine samples are typically diluted with the mobile phase, centrifuged, and the
supernatant is directly injected.

o Feces: Fecal samples are homogenized in a suitable solvent, followed by extraction and a
clean-up procedure to remove interfering substances before analysis.

o Quantification: The concentration of Lentztrehalose C and trehalose in the samples is
determined by comparing the peak areas to a standard curve prepared with known
concentrations of the respective compounds.

Mandatory Visualization
Signaling Pathway: Trehalose-Induced Autophagy

Both trehalose and Lentztrehalose C are known to induce autophagy through a mechanism
that is independent of the mammalian target of rapamycin (mTOR), a key regulator of cell
growth and metabolism. The pathway involves the activation of Transcription Factor EB
(TFEB), a master regulator of lysosomal biogenesis and autophagy.
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Caption: Trehalose-induced autophagy signaling pathway.

Experimental Workflow: Comparative Fate of Oral
Trehalose vs. Lentztrehalose C

This diagram illustrates the contrasting metabolic fates of trehalose and Lentztrehalose C
following oral administration, highlighting the superior bioavailability of Lentztrehalose C.
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Caption: Comparative metabolic fate of oral trehalose and Lentztrehalose C.

 To cite this document: BenchChem. [A Comparative Guide to the Pharmacokinetics of
Lentztrehalose C and Trehalose]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10855774#comparative-pharmacokinetics-of-
lentztrehalose-c-and-trehalose]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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